6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide
Description
Properties
IUPAC Name |
6-amino-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)4-14-7(15)5-1-2-6(12)13-3-5/h1-3H,4H2,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWVINBPJOTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide typically involves the reaction of nicotinamide with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide serves as a valuable building block in the synthesis of more complex molecules. Its structural features allow for various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic organic chemistry.
Biology
- Biological Activity : Research indicates that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways or disease processes. This could lead to therapeutic applications in metabolic diseases or cancer.
- Protein-Protein Interactions : The nicotinamide moiety is known for its role in modulating protein-protein interactions. Modifications in this compound may enhance its ability to act as an inhibitor of such interactions.
Medicine
- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its improved drug-like properties compared to traditional nicotinamide derivatives could make it a lead compound for developing new drugs targeting specific biological pathways.
Industry
- Material Development : In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties can facilitate advancements in chemical manufacturing and materials science .
Case Studies and Research Findings
- Enzyme Inhibition Studies : Recent studies have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For instance, research published by the American Chemical Society highlights its potential role as an inhibitor of enzymes linked to cancer progression.
- Therapeutic Applications : Investigations into the compound's efficacy as a therapeutic agent are ongoing. Preliminary findings suggest that it may serve as a lead compound for developing treatments targeting metabolic disorders or viral infections .
Mechanism of Action
The mechanism of action of 6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-N-(2,2,2-trifluoroethyl)hexanamide
- 6-Amino-N-(2,2,2-trifluoroethyl)butanamide
Uniqueness
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide is unique due to its nicotinamide backbone, which is not present in the similar compounds listed above. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide is a derivative of nicotinamide, notable for its potential biological activities and therapeutic applications. This compound features a trifluoroethyl group that enhances its physicochemical properties, potentially improving its interactions with biological targets. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C₉H₈F₃N₃O
- Structural Features: The compound contains an amino group and a trifluoroethyl substituent attached to the nitrogen atom of the nicotinamide moiety. This unique structure may influence its binding affinity and bioactivity compared to other nicotinamide derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group is believed to enhance the compound's binding affinity to various enzymes and receptors, modulating their activity. This mechanism is crucial for its potential therapeutic applications, including enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or disease processes, although detailed studies are ongoing to elucidate these mechanisms.
- Protein-Protein Interactions: The nicotinamide moiety is known for its role in protein-protein interactions. Modifications in this compound may enhance its ability to act as a protein-protein interaction inhibitor.
- Therapeutic Potential: Due to its improved drug-like properties compared to nicotinamide, it may serve as a lead compound for developing new therapeutic agents targeting various diseases.
In Vitro Studies
Several studies have explored the in vitro effects of this compound:
- Cellular Assays: In cellular models, this compound has shown potential in modulating cellular responses related to inflammation and metabolism. For instance, it may influence cytokine production in immune cells .
- Binding Affinity Tests: Preliminary data suggest that the trifluoroethyl modification enhances binding affinity to certain receptors, which could lead to increased efficacy in therapeutic applications.
In Vivo Studies
While in vitro studies provide initial insights, in vivo research is crucial for understanding the full biological impact:
- Animal Models: Ongoing studies are evaluating the pharmacokinetics and pharmacodynamics of this compound in mouse models. These studies aim to assess its efficacy in disease models such as autoimmune disorders or metabolic syndromes .
- Dose-Response Relationships: Early results indicate a dose-dependent response in animal models concerning inflammation markers and metabolic indicators .
Comparative Analysis with Similar Compounds
To contextualize the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity Highlights |
|---|---|---|
| 6-Amino-N-(2,2,2-trifluoroethyl)hexanamide | Hexanamide backbone | Potential enzyme inhibition; ongoing studies |
| 6-Amino-N-(2,2,2-trifluoroethyl)butanamide | Butanamide backbone | Similar mechanism; less explored than nicotinamide |
| Nicotinamide | No trifluoroethyl group | Established role in cellular metabolism |
Q & A
Basic Research Questions
What are the optimal synthetic routes for 6-Amino-N-(2,2,2-trifluoroethyl)-nicotinamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling 6-aminonicotinic acid with 2,2,2-trifluoroethylamine via carbodiimide-mediated amidation (e.g., EDC or DCC). Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Temperature control : Reactions are often performed at 0–25°C to minimize side reactions like trifluoroethyl group hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR : H and C NMR confirm the trifluoroethyl group (δ ~3.8–4.2 ppm for CHCF) and aromatic protons (δ ~6.5–8.5 ppm). F NMR detects trifluoroethyl signals at δ ~-70 to -75 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H] = 264.08) .
How does the trifluoroethyl group influence solubility and stability in aqueous buffers?
Methodological Answer:
The trifluoroethyl moiety enhances lipophilicity (logP ~1.5–2.0) but reduces aqueous solubility. To address this:
- pH adjustment : Buffers at pH 6–8 improve solubility via partial ionization of the nicotinamide carboxyl group .
- Co-solvents : 10–20% DMSO or ethanol in PBS maintains stability during biological assays .
Advanced Research Questions
How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). The trifluoroethyl group’s electron-withdrawing nature may stabilize hydrogen bonds with catalytic residues .
- MD simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories, focusing on fluorine’s hydrophobic interactions .
What strategies resolve contradictory bioactivity data across in vitro vs. in vivo models?
Methodological Answer:
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify rapid clearance pathways (e.g., CYP450-mediated oxidation) .
- Proteomic profiling : SILAC-based mass spectrometry identifies off-target interactions that may explain divergent results .
How to design structure-activity relationship (SAR) studies for optimizing potency?
Methodological Answer:
- Analog synthesis : Replace the trifluoroethyl group with methyl, ethyl, or difluoroethyl variants to assess steric/electronic effects .
- Biological testing : Use enzymatic assays (e.g., IC determination for kinase inhibition) paired with X-ray crystallography to map binding pocket interactions .
Data Analysis & Experimental Design
What statistical methods are critical for validating dose-response relationships?
Methodological Answer:
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC values. Replicate experiments (n ≥ 3) ensure reproducibility .
- ANOVA with post-hoc tests : Compare treatment groups while controlling for batch effects (e.g., compound purity variations) .
How to address batch-to-batch variability in physicochemical characterization?
Methodological Answer:
- QC protocols : Standardize NMR (e.g., internal standard: TMS) and HPLC retention times (±0.1 min) across batches .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hygroscopicity or thermal decomposition risks .
Comparative Analysis & Mechanistic Studies
How does this compound compare to nicotinamide derivatives lacking fluorine?
Methodological Answer:
- Thermodynamic solubility : Measure equilibrium solubility in PBS; fluorinated analogs typically show 2–3× lower solubility than non-fluorinated counterparts .
- Enzymatic inhibition : Fluorine’s electronegativity enhances binding to ATP pockets (e.g., 10–50× lower IC in kinase assays vs. methyl analogs) .
What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?
Methodological Answer:
- Deuterium labeling : Synthesize H-labeled trifluoroethyl groups to probe rate-determining steps in metabolic pathways .
- KIE analysis : A primary KIE (k/k > 2) indicates C–H bond cleavage is rate-limiting in oxidation reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
